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Compound of Interest

Compound Name: (S)-4-hydroxymandelic acid

CAS No.: 13244-75-2

Cat. No.: B172684

Get Quote

Executive Summary & Scaffold Significance
Mandelic acid (2-hydroxy-2-phenylacetic acid) represents a privileged scaffold in medicinal

chemistry due to its dual functionality (hydroxyl and carboxyl groups) and inherent chirality.[1]

[2][3][4] While the parent compound exhibits mild antimicrobial properties, its derivatives—

particularly those hybridized with heterocyclic moieties like 1,3,4-oxadiazoles, thiazolidinones,

and indoles—demonstrate potency superior to standard clinical agents in specific resistant

phenotypes.

This guide objectively compares these derivatives against standard-of-care alternatives (e.g.,

Mandipropamid, Cisplatin) and details the mechanistic pathways driving their efficacy.

Structure-Activity Relationship (SAR) Analysis
The biological versatility of mandelic acid stems from three modifiable regions: the aromatic

ring, the

-hydroxyl group, and the carboxylic acid terminus.[3][5][6] Modifications in these zones dictate
specificity for antifungal, antibacterial, or anticancer targets.[3][6]
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SAR Visualization
The following diagram illustrates the impact of specific substitutions on biological activity.
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Caption: SAR map highlighting how specific structural modifications of the mandelic acid

scaffold translate to distinct biological outcomes.
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Antifungal Activity: Oxadiazole-Mandelic Acid Hybrids
Recent synthetic campaigns have focused on 4-substituted mandelic acid derivatives

containing a 1,3,4-oxadiazole thioether moiety. These compounds target phytopathogenic fungi

more effectively than commercial standards by disrupting cell membrane integrity.[7]

Table 1: Comparative Efficacy against Phytopathogens (EC

values) Lower EC

indicates higher potency.

Compound ID
Substitution
(R-Group)

Target
Organism

EC

(mg/L)

Relative
Potency vs.
Standard

E18
4-substituted

oxadiazole

Sclerotinia

sclerotiorum
8.0

1.75x more

potent than

Mandipropamid

(14.0 mg/L)

E6
4-chloro

derivative

Verticillium

dahliae
12.7

2.14x more

potent than

Mandipropamid

(27.2 mg/L)

E13
4-methyl

derivative

Gibberella

saubinetii
20.4

Comparable to

broad-spectrum

fungicides

Mandipropamid
(Standard

Control)
S. sclerotiorum 14.0 Baseline

Data Source: Derived from recent bioassays on 1,3,4-oxadiazole mandelic acid derivatives [1,

2].

Anticancer Activity: Thiazolidinone & Organotin
Derivatives
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Derivatives targeting human Carbonic Anhydrase IX (hCA IX) and those utilizing organotin

complexes show significant cytotoxicity against solid tumors.

Table 2: Cytotoxicity against MCF-7 Breast Cancer Cell Lines

Derivative Class
Specific
Compound

IC

(

M)

Mechanism of
Action

Thiazolidinone-

Mandelic
Cmpd 98 0.10 ± 0.01

Selective hCA IX

inhibition (hypoxia

targeting)

Triorganotin(IV) Complex C-1 8.82 µg/mL

Induction of

mitochondrial

apoptosis

Doxorubicin (Standard) ~0.50
DNA intercalation

(High toxicity)

Key Insight: While Doxorubicin is potent, Thiazolidinone derivatives (Cmpd 98) offer sub-

micromolar potency with potentially lower systemic toxicity due to selective targeting of the

tumor-associated enzyme hCA IX [3, 4].

Mechanistic Pathways
Understanding how these derivatives function is critical for rational drug design. The diagram

below details the dual-action mechanism of the most potent antifungal and anti-virulence

derivatives.
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Caption: Dual mechanistic pathways: E13 induces direct lethality via membrane rupture, while

F9 acts as an anti-virulence agent by silencing the T3SS machinery without killing the bacteria

[5, 6].

Experimental Protocols
The following protocols are synthesized from high-impact studies to ensure reproducibility.

Protocol 1: Determination of Antifungal EC (Mycelial
Growth Rate)
Used to generate data in Table 1.
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Reagents: Potato Dextrose Agar (PDA), Sterile Petri dishes, Test compounds dissolved in

DMSO. Procedure:

Preparation: Autoclave PDA medium and cool to 50°C.

Dosing: Add test compounds to molten agar to achieve final concentrations of 100, 50, 25,

12.5, 6.25, and 0 mg/L. (Ensure DMSO concentration < 0.5% v/v).

Inoculation: Place a 5 mm mycelial plug from a fresh culture (e.g., S. sclerotiorum) in the

center of the plate.

Incubation: Incubate at 25 ± 1°C for 72 hours in the dark.

Measurement: Measure colony diameter in cross-directions.

Calculation: Calculate inhibition rate (

) using:

(Where

is control diameter and

is treatment diameter). Derive EC

using log-probit regression analysis.

Protocol 2: Bacterial Membrane Integrity Assay
(Propidium Iodide)
Validates the membrane disruption mechanism shown in the diagram.

Reagents: Propidium Iodide (PI) stain, Fluorescence Microscope, Phosphate Buffered Saline

(PBS). Procedure:

Culture: Grow bacterial/fungal cells to log phase.

Treatment: Expose cells to the mandelic acid derivative at 1x and 2x MIC for 4 hours.
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Harvest: Centrifuge at 3000 rpm for 5 mins; wash pellet 2x with PBS.

Staining: Resuspend in PBS containing 10 µg/mL PI. Incubate for 20 mins in the dark at

37°C.

Visualization: Observe under a fluorescence microscope (Excitation: 535 nm, Emission: 617

nm).

Interpretation: Red fluorescence indicates compromised membranes (PI penetrates dead

cells); intact cells remain unstained.

Conclusion
Mandelic acid derivatives have evolved from simple skin-care agents to sophisticated

pharmacological tools.[2] The data indicates that 1,3,4-oxadiazole substitutions yield superior

antifungal profiles compared to commercial mandipropamid, while thiazolidinone hybrids offer a

targeted approach to hypoxic tumors. For drug development, the "anti-virulence" pathway

(T3SS inhibition) represents the most promising frontier, offering a method to treat infections

without driving antibiotic resistance.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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